Neuromuscular Pharmacological Divergence
In comparative pharmacological studies using the fowl sciatic nerve-gastrocnemius muscle preparation and cat sciatic nerve-gastrocnemius and tibialis anterior muscle preparations, 1,1-diethylguanidine exhibited a distinctly different neuromuscular blocking profile compared to its closest N-alkyl analogs. Unlike N,N-dimethylguanidine, N-methylguanidine, and guanidine, which all demonstrated anticurare activity by antagonizing tubocurarine or gallamine triethiodide-induced paralysis, 1,1-diethylguanidine induced a tubocurarine-like flaccid paralysis [1]. Furthermore, 1,1-diethylguanidine was the only compound in the tested series to demonstrate a ganglionic blocking action [1].
| Evidence Dimension | Neuromuscular junction pharmacological effect |
|---|---|
| Target Compound Data | Induces tubocurarine-like flaccid paralysis; exhibits ganglionic blocking action. |
| Comparator Or Baseline | N,N-dimethylguanidine, N-methylguanidine, and guanidine: Exhibit anticurare activity (antagonize tubocurarine/gallamine paralysis); Guanidine: Antagonizes ganglionic blockers (hexamethonium, pentolinium, mecamylamine). |
| Quantified Difference | Qualitatively opposite effect: flaccid paralysis (curare-like) vs. anticurare activity. |
| Conditions | Fowl sciatic nerve-gastrocnemius muscle preparation; cat sciatic nerve-gastrocnemius and tibialis anterior muscle preparations; cat superior cervical ganglion-nictitating membrane preparation. |
Why This Matters
For researchers investigating neuromuscular transmission or screening guanidine derivatives for therapeutic applications, this distinct pharmacological switch is critical; substituting another N-alkylguanidine would completely invert the observed biological response and invalidate experimental outcomes.
- [1] Barzaghi, F., Mantegazza, P., & Riva, M. (1962). Effects of some guanidine derivatives on neuromuscular and ganglionic transmission. British Journal of Pharmacology and Chemotherapy, 19(3), 414-426. View Source
